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Introduction

Butylphenyl methylpropional (p-BMHCA), commonly known as Lilial or Lysmeral, is a synthetic
fragrance ingredient that has been widely used in a variety of cosmetic and personal care
products. Due to concerns regarding its potential for reproductive toxicity, the safety of p-
BMHCA has been subject to extensive review by regulatory bodies such as the European
Scientific Committee on Consumer Safety (SCCS). A key aspect of this safety assessment is
the evaluation of its genotoxic potential. This technical guide provides an in-depth overview of
the genotoxicity assessment of p-BMHCA, summarizing key experimental findings and detailing
the methodologies of the core assays employed.

Summary of Genotoxicity Data

The genotoxicity of butylphenyl methylpropional has been evaluated through a battery of in
vitro and in vivo assays designed to detect different endpoints of genetic damage, including
gene mutations, chromosomal aberrations, and DNA strand breaks. The overall conclusion
from these studies, as summarized by the SCCS, is that butylphenyl methylpropional is unlikely
to be genotoxic in vivo.[1] While some in vitro assays showed equivocal or positive findings
under specific conditions, these were not confirmed in vivo.[1][2]

Gene Mutation Assays

The potential of p-BMHCA to induce gene mutations has been primarily assessed using the
bacterial reverse mutation assay, commonly known as the Ames test.
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Table 1: Summary of Bacterial Reverse Mutation Assay (Ames Test) Results for Butylphenyl

Methylpropional
Metabolic Concentration
Test System o Result Reference
Activation (S9) Range
Salmonella
typhimurium
strains (TA98, Not specified in
. _ _ _ _ SCCS/1591/17[2
TA100, TA1535, With and Without  publicly available  Negative |
TA1537) & data
Escherichia coli
(WP2 uvrA)
o Not specified in
S. typhimurium & ) ] ) ) ) SCCS/1540/14[3
) ) With and Without  publicly available  Negative
E. coli strains dat ]
ata

In multiple studies, butylphenyl methylpropional did not induce a significant increase in
revertant colonies in various strains of Salmonella typhimurium and Escherichia coli, both in the
presence and absence of a metabolic activation system (S9). These consistent negative results
suggest that p-BMHCA does not cause point mutations in bacterial systems.

Chromosomal Aberration Assays

The clastogenic potential of p-BMHCA, its ability to cause structural damage to chromosomes,
has been investigated using in vitro mammalian chromosomal aberration assays.

Table 2: Summary of In Vitro Chromosomal Aberration Test Results for Butylphenyl
Methylpropional
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Metabolic Concentration
Test System o Result Reference
Activation (S9) Range

) Positive
Chinese Hamster
) - (structural and

Ovary (CHO) Without Not specified ] SCCS/1540/14
numerical

cells )
aberrations)

Chinese Hamster

Ovary (CHO) With Not specified Negative SCCS/1540/14

cells

Human

peripheral blood Not specified Not specified Equivocal SCCS/1591/17

lymphocytes

An in vitro chromosomal aberration test using Chinese Hamster Ovary (CHO) cells indicated
that p-BMHCA induced both structural and numerical chromosomal aberrations in the absence
of metabolic activation (S9). However, in the presence of S9, no such effects were observed.
This suggests that any clastogenic potential of the parent compound is eliminated upon
metabolic conversion.

In Vitro Micronucleus Test

The in vitro micronucleus test is another key assay for assessing chromosomal damage,
detecting both clastogens (agents that cause chromosome breakage) and aneugens (agents
that cause chromosome loss or gain).

Table 3: Summary of In Vitro Micronucleus Test Results for Butylphenyl Methylpropional

Metabolic Concentration
Test System o Result Reference
Activation (S9) Range

Negative at non-

Human 5, 10, 25, 35, 50, )
: . cytotoxic
peripheral blood Without 100, 250, 500 ) SCCS/1591/17
| hoovt M concentrations (5
mphocytes
ymphocy H - 50 uM)
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A study using human peripheral blood lymphocytes found that butylphenyl methylpropional did
not increase the frequency of micronuclei at non-cytotoxic concentrations (up to 50 uM) after a
24-hour treatment period.

In Vivo Genotoxicity Studies

To assess the genotoxic potential in a whole organism, an in vivo micronucleus assay was
conducted.

Table 4: Summary of In Vivo Micronucleus Test Results for Butylphenyl Methylpropional

Route of
Test System o ] Dose Levels Result Reference
Administration

Mouse bone ) Up to 600 mg/kg )
Intraperitoneal Negative SCCS/1540/14
marrow bw/day

The in vivo micronucleus test in mice did not show a biologically significant increase in
micronucleated polychromatic erythrocytes in the bone marrow after intraperitoneal
administration of p-BMHCA. This negative in vivo result is critical, as it suggests that the
clastogenic effects observed in vitro in the absence of metabolism do not manifest in a whole
animal, likely due to detoxification mechanisms.

Experimental Protocols

The genotoxicity assays for butylphenyl methylpropional were conducted following
internationally recognized guidelines, primarily those established by the Organisation for
Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

¢ Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-
dependent strain of Escherichia coli are exposed to the test substance. Mutagenic
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substances can cause a reverse mutation, allowing the bacteria to synthesize the required
amino acid and form visible colonies on a minimal agar medium.

Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98,
TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102. These strains
detect different types of mutations, such as frameshift and base-pair substitutions.

Metabolic Activation: The assay is performed with and without the addition of a mammalian
liver post-mitochondrial fraction (S9) to simulate metabolic processes that might activate or
deactivate the test substance.

Procedure:

o

The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top
agatr.

o

The mixture is poured onto minimal glucose agar plates.

Plates are incubated at 37°C for 48-72 hours.

[¢]

o

The number of revertant colonies on each plate is counted.

Evaluation: A substance is considered mutagenic if it produces a concentration-related
increase in the number of revertant colonies, and/or a reproducible and significant increase
in the number of revertants per plate for at least one strain, with or without metabolic
activation.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ames Test Workflow (OECD 471)
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Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Chromosomal Aberration Test -
OECD 473

This assay identifies substances that cause structural chromosomal aberrations in cultured
mammalian cells.

e Principle: Cultured mammalian cells are exposed to the test substance, and then arrested in
metaphase. The chromosomes are then examined microscopically for structural
abnormalities.

o Test Systems: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese
Hamster Lung (V79), or primary cultures of human peripheral blood lymphocytes.

o Metabolic Activation: The test is conducted with and without an exogenous metabolic
activation system (S9).

e Procedure:
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o Cell cultures are exposed to at least three concentrations of the test substance for a
defined period (e.g., 3-6 hours with S9, and for a longer period without S9).

o Following exposure, cells are washed and incubated in fresh medium.

o A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in
metaphase.

o Cells are harvested, fixed, and stained.

o Metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g.,
breaks, gaps, exchanges).

Evaluation: A substance is considered positive if it causes a concentration-dependent and
statistically significant increase in the number of cells with structural chromosomal
aberrations.
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Chromosomal Aberration Test Workflow (OECD 473)
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Workflow for the In Vitro Chromosomal Aberration Test.

In Vitro Mammalian Cell Micronucleus Test - OECD 487
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This assay detects micronuclei in the cytoplasm of interphase cells, which are small nuclei that
form from chromosome fragments or whole chromosomes that lag behind during cell division.

e Principle: The formation of micronuclei is a hallmark of both clastogenic and aneugenic
events. The assay is often performed in the presence of cytochalasin B, which blocks
cytokinesis, resulting in binucleated cells that have completed one round of mitosis, making
micronuclei easier to score.

o Test Systems: Human peripheral blood lymphocytes, or cell lines such as CHO, V79, or TK6
are commonly used.

o Metabolic Activation: The test is conducted with and without an S9 metabolic activation

system.

e Procedure:

[¢]

Cell cultures are exposed to at least three concentrations of the test substance.

[e]

Exposure occurs for a short period (3-6 hours) with and without S9, and for a longer period
(e.g., 24 hours) without S9.

[e]

Cytochalasin B is added to block cytokinesis.

Cells are harvested, fixed, and stained.

o

[¢]

At least 2000 binucleated cells per concentration are scored for the presence of

micronuclei.

o Evaluation: A positive result is characterized by a statistically significant and dose-dependent
increase in the frequency of micronucleated cells.
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In Vitro Micronucleus Test Workflow (OECD 487)
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Workflow for the In Vitro Micronucleus Test.

Potential Signaling Pathways in Genotoxicity
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While specific studies on the signaling pathways involved in the genotoxicity of butylphenyl
methylpropional are not readily available in the public domain, genotoxic agents can exert their
effects through various mechanisms. These can be broadly categorized as direct DNA
interaction or indirect mechanisms.

Direct DNA Interaction:

o DNA Adduct Formation: The compound or its metabolites could directly bind to DNA, forming
adducts that can lead to mutations if not repaired.

Indirect Mechanisms:

e Oxidative Stress: The compound could induce the production of reactive oxygen species
(ROS), which can damage DNA, proteins, and lipids.

« Interference with DNA Replication and Repair: The compound could inhibit enzymes involved
in DNA synthesis or repair, leading to an accumulation of DNA damage.

 Disruption of the Mitotic Apparatus: Aneugenic effects, such as chromosome loss, can occur
if a substance interferes with the formation or function of the mitotic spindle.

A key signaling pathway often activated in response to DNA damage is the p53 pathway.
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Simplified p53-mediated DNA damage response pathway.

Upon DNA damage, sensor proteins like ATM and ATR are activated, leading to the
phosphorylation and stabilization of the p53 tumor suppressor protein. Activated p53 can then
induce cell cycle arrest to allow time for DNA repair, or if the damage is too severe, trigger
apoptosis (programmed cell death) to eliminate the damaged cell.

Conclusion

The comprehensive genotoxicity assessment of butylphenyl methylpropional, based on a
battery of in vitro and in vivo tests, indicates a lack of genotoxic potential in vivo. While an in
vitro chromosomal aberration test showed a positive result in the absence of metabolic
activation, this was not replicated in the presence of metabolism or in the in vivo micronucleus
assay. The Ames test and the in vitro micronucleus test were also negative. These findings
suggest that while the parent compound may have some potential to interact with genetic
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material under specific in vitro conditions, mammalian metabolism effectively detoxifies it,
mitigating any genotoxic risk in a whole organism. This highlights the importance of considering
the complete profile of genotoxicity data, including in vivo studies, in the overall safety
assessment of a substance. Further research into the specific molecular mechanisms and
signaling pathways that may be involved in the observed in vitro effects could provide a more
complete understanding of the toxicological profile of butylphenyl methylpropional.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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